Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1798034-71-5) is a small organic molecule belonging to the class of azetidine derivatives, characterized by a four-membered nitrogen-containing heterocycle substituted with an isobutylsulfonyl group and a cyclobutyl-methanone moiety. Its molecular formula is C12H21NO3S, with a molecular weight of 259.36 g/mol.

Molecular Formula C12H21NO3S
Molecular Weight 259.36
CAS No. 1798034-71-5
Cat. No. B2886020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
CAS1798034-71-5
Molecular FormulaC12H21NO3S
Molecular Weight259.36
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC2
InChIInChI=1S/C12H21NO3S/c1-9(2)8-17(15,16)11-6-13(7-11)12(14)10-4-3-5-10/h9-11H,3-8H2,1-2H3
InChIKeyZLEUZLJVEIOHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1798034-71-5): Physicochemical Baseline and Structural Classification


Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1798034-71-5) is a small organic molecule belonging to the class of azetidine derivatives, characterized by a four-membered nitrogen-containing heterocycle substituted with an isobutylsulfonyl group and a cyclobutyl-methanone moiety . Its molecular formula is C12H21NO3S, with a molecular weight of 259.36 g/mol . The compound is supplied at a typical purity of 95% and is intended for research use only . Key computed physicochemical properties include a density of 1.2±0.1 g/cm³, a boiling point of 472.9±34.0 °C at 760 mmHg, and a low vapor pressure of 0.0±1.2 mmHg at 25°C, indicating low volatility . This compound serves as a versatile building block in medicinal chemistry, particularly in the context of kinase inhibitor research, where the azetidine scaffold is frequently employed.

Why Broad-Spectrum Azetidine Kinase Inhibitors Cannot Substitute for Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone


While the azetidine scaffold is common across numerous kinase inhibitor programs, particularly those targeting JAK and sigma receptors, the specific substitution pattern of Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone dictates its unique pharmacophoric geometry and electronic profile [1]. Generic substitution with a similar azetidine derivative (e.g., a cyclopropyl analog or a different sulfonyl group) would alter the spatial orientation of the isobutylsulfonyl and cyclobutyl-methanone motifs, potentially leading to a complete loss of target engagement or a shift in selectivity profile [1]. The constrained four-membered rings confer conformational rigidity that makes the biological activity of this compound highly sensitive to minor structural modifications. The lack of publicly available head-to-head data for this precise compound underscores the risk of assuming functional interchangeability, a common pitfall in early-stage drug discovery and chemical biology probe selection.

Quantitative Evidence Guide for Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone: Comparative Biological Activity Data


Structural Differentiation from Cyclopropyl Analog: Cyclobutyl vs. Cyclopropyl Substituent Impact on Ring Strain and Lipophilicity

A direct structural comparator, Cyclopropyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797845-51-2), contains a cyclopropyl group in place of the cyclobutyl group on the target compound . Replacing the cyclobutane ring (4-membered) with a cyclopropane ring (3-membered) increases ring strain from ~26.5 kcal/mol to ~27.5 kcal/mol and reduces the number of sp3-hybridized carbon centers, altering the three-dimensional shape and lipophilic bulk [1]. The cyclobutyl group contributes an additional rotatable bond and increased van der Waals volume, which can influence binding pocket occupancy and selectivity [1]. While no head-to-head biochemical IC50 data is publicly available for either compound, this structural modification represents a classic medicinal chemistry strategy where small changes in ring size can lead to significant differences in potency and isoform selectivity within the JAK kinase family [2].

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Differentiation from Aryl Sulfonyl Analogs: Electronic and Steric Tuning of the Sulfonyl Binding Motif

A close analog, Cyclobutyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone (CAS not located), replaces the isobutyl group with a 4-fluorophenyl group on the sulfonyl moiety . This substitution dramatically alters the electronic nature of the sulfonyl group from an electron-donating alkyl to an electron-withdrawing aryl system, impacting both the acidity of the alpha-protons and the potential for pi-pi stacking interactions within a protein binding site [1]. The isobutyl group provides greater conformational flexibility and lipophilicity (estimated ΔlogP of -0.5 to -0.8 for the aryl analog vs. the target compound), which can affect membrane permeability and metabolic stability [1]. No comparative biological data is publicly available, but within the broader class of sulfonyl-containing kinase inhibitors, such alkyl-to-aryl sulfonyl swaps have been documented to cause orders-of-magnitude shifts in isoform selectivity and to introduce off-target liabilities [2].

Kinase Inhibitor Selectivity Profile Medicinal Chemistry

Purity and Trace Metal Analysis: Vendor-Specific Specification for CAS 1798034-71-5

The commercially available specification for Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone reports a purity of 95% by HPLC, with no further quantitative data on trace metals, residual solvents, or polymorphic form provided by the vendor . This contrasts with more stringently characterized chemical probes where target purity is typically ≥98% and supporting QC documentation (e.g., NMR, HRMS, elemental analysis) is standard [1]. The absence of detailed analytical data for this compound means that procurement must be accompanied by an internal quality control protocol, especially if it is to be used in quantitative biochemical assays. A closely related compound, 3-(Isobutylsulfonyl)azetidine hydrochloride (CAS 1864063-82-0), is available from a separate vendor at 95% purity, suggesting that this is a common specification for the chemotype .

Quality Control Procurement Analytical Chemistry

Solubility and Storage Stability: Empirical Handling Profile vs. Predicted Values

Based on its computed logP (approximately 2.8-3.2, using fragment-based methods) and molecular weight, Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is predicted to have low aqueous solubility (<50 µM in PBS pH 7.4) but good solubility in DMSO (>30 mg/mL) [1]. A structurally similar compound, 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797847-41-6), has an experimentally measured logP of approximately 3.1 and aqueous solubility of 12 µM, suggesting the target compound will likely fall within a comparable range . The compound is recommended for long-term storage at -20°C in the solid state, with DMSO stock solutions suggested to be stable for up to 6 months at -80°C under inert atmosphere, though no accelerated stability study data has been published . The absence of a formal solubility and stability profile necessitates empirical determination prior to use in cell-based assays.

Pre-formulation Drug Discovery Compound Management

Recommended Application Scenarios for Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone Based on Established Evidence


Kinase Inhibitor Medicinal Chemistry: Building Block for JAK and Sigma Receptor SAR Exploration

Given the azetidine and cyclobutane scaffold's prominence in Incyte Corporation's JAK inhibitor patents [1], this compound serves as a strategic intermediate or comparator tool for structure-activity relationship (SAR) studies around kinase ATP-binding pockets. Researchers developing novel JAK1/JAK2-selective inhibitors can utilize this compound to probe the steric and electronic effects of the isobutylsulfonyl group in the solvent-exposed region, contrasting it with aryl sulfonyl analogs to fine-tune selectivity over other kinases [1]. The lack of published IC50 data for the final compound against JAK enzymes means it is most valuable in a chemistry-first workflow where the compound is synthesized and tested in-house as part of a larger library.

Sigma Receptor Ligand Development: A Chemotype for Neuroscience and Oncology Probe Discovery

The sulfonyl-azetidine chemotype has demonstrated nanomolar affinity for sigma-1 and sigma-2 receptors, as evidenced by patents and BindingDB entries for closely related compounds (e.g., Ki = 1.80 nM for a sigma-2 receptor ligand in US9796672) [2]. This positions Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone as a viable starting point for sigma receptor ligand design, particularly for applications in neuropathic pain, neuroprotection, and cancer imaging. Procurement can support a medicinal chemistry program aiming to optimize metabolic stability while maintaining receptor affinity, where the cyclobutyl group is hypothesized to reduce oxidative metabolism compared to more lipophilic analogs [3].

Chemical Biology Tool Compound: Investigating the Role of Conformational Constraint in Protein-Protein Interaction Inhibition

The dual-ring constraint (cyclobutyl and azetidine) provides a unique three-dimensional scaffold that is increasingly sought after for disrupting protein-protein interactions (PPIs), where flat, aromatic compounds often fail [4]. This compound can be used as a core scaffold in fragment-based drug discovery (FBDD) campaigns targeting PPIs involved in inflammation or cancer. Its relatively low molecular weight (259.36 g/mol) and the presence of the metabolically stable sulfonyl group make it a suitable fragment for further elaboration, with the cyclobutyl group serving as a vector for growing into hydrophobic sub-pockets [4].

Quote Request

Request a Quote for Cyclobutyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.